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Compound of Interest

Compound Name:
4-Chloro-3-methyl-1,2-thiazol-5-

amine

Cat. No.: B1600031 Get Quote

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a

privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage

in various non-covalent interactions have led to its incorporation into a multitude of clinically

approved drugs and investigational agents. The 2-aminothiazole moiety, in particular, is a

recurring motif in compounds with a wide array of biological activities, including anticancer,

antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5][6]

The subject of this guide, 4-Chloro-3-methyl-1,2-thiazol-5-amine, is a substituted

aminothiazole. While direct experimental data for this specific compound is not available, its

structural features—a chloro group at position 4, a methyl group at position 3, and an amine

group at position 5—suggest a high potential for biological activity. This document will explore

the plausible mechanisms of action of this compound by drawing parallels with structurally

related and well-characterized aminothiazole derivatives.

Postulated Mechanisms of Action: A Multi-target
Hypothesis
Based on the extensive literature on aminothiazole derivatives, 4-Chloro-3-methyl-1,2-thiazol-
5-amine is likely to exhibit a polypharmacological profile, potentially interacting with multiple

biological targets. The following sections outline the most probable mechanisms of action.
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Anticancer Activity: Targeting Cellular Proliferation and
Survival
The thiazole scaffold is present in a significant number of anticancer agents, including the FDA-

approved kinase inhibitor Dasatinib.[7] The anticancer effects of aminothiazoles are often

attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition: A primary and well-established mechanism for many anticancer

aminothiazoles is the inhibition of protein kinases. These enzymes play a crucial role in cell

signaling pathways that regulate cell growth, differentiation, and apoptosis. The

aminothiazole core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-

binding pocket of the kinase. The substituents on the thiazole ring then dictate the selectivity

and potency for specific kinases. It is plausible that 4-Chloro-3-methyl-1,2-thiazol-5-amine
could inhibit kinases such as:

Receptor Tyrosine Kinases (RTKs): e.g., VEGFR, EGFR, FGFR, which are often

dysregulated in cancer.

Non-receptor Tyrosine Kinases: e.g., Src family kinases, Abl kinase.

Serine/Threonine Kinases: e.g., CDKs, Aurora kinases, which are critical for cell cycle

progression.

Induction of Apoptosis: Aminothiazole derivatives have been shown to induce programmed

cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including

the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive

oxygen species (ROS).

Inhibition of Angiogenesis: Some thiazole derivatives can inhibit the formation of new blood

vessels (angiogenesis), a process essential for tumor growth and metastasis. This is often

achieved through the inhibition of kinases like VEGFR.

The chloro and methyl substituents on 4-Chloro-3-methyl-1,2-thiazol-5-amine would play a

critical role in defining its kinase inhibitory profile. The chloro group, being an electron-

withdrawing and lipophilic moiety, can enhance binding affinity and cellular permeability. The
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methyl group can provide steric hindrance or favorable van der Waals interactions within the

kinase active site, contributing to selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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